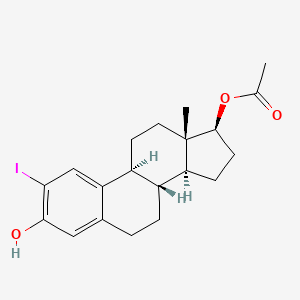

2-Iodoestradiol 17beta-acetate

Description

Contextualization of 2-Iodoestradiol (B1664554) 17beta-Acetate as a Synthetic Estrogen Derivative

2-Iodoestradiol 17beta-acetate is a synthetically modified version of the natural estrogen, estradiol (B170435). nih.gov The core structure is the steroidal framework of estradiol, with two key modifications: the addition of an iodine atom at the 2nd position of the A-ring and the esterification of the hydroxyl group at the 17-beta position with an acetate (B1210297) group. nih.govresearchgate.net This esterification to an acetate is a common strategy to create a prodrug form of estradiol, which is then hydrolyzed in the body to release the active hormone. drugbank.com The introduction of an iodine atom, particularly a radioactive isotope like Iodine-125, is a critical feature that allows this compound to be used as a radioligand. nih.govnih.govwikipedia.org

The synthesis of this compound can be achieved through methods like the direct iodination of estradiol 17β-acetate using iodine and copper(II) acetate in acetic acid, which regioselectively places the iodine at the 2-position. researchgate.net Another approach involves electrophilic aromatic substitution with iodine monochloride in acetic acid. vulcanchem.com These synthetic modifications are crucial for its application in receptor studies, as the iodine atom serves as a detectable tag without drastically altering the molecule's ability to bind to its target receptor.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C20H25IO3 |

| Molecular Weight | 440.3 g/mol |

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-2-iodo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

| CAS Number | 7085-34-9 |

Source: PubChem CID 383392 nih.gov

Historical Perspective on Iodinated Steroid Ligands in Receptor Studies

The use of radioactively labeled ligands has been fundamental to the study of steroid hormone receptors since the early 1970s. nih.gov Initially, tritiated (³H) ligands, such as [³H]-estradiol, were instrumental in identifying and characterizing estrogen receptors. nih.gov However, the development of iodinated steroid ligands, particularly those labeled with gamma-emitting isotopes like Iodine-125 (¹²⁵I), offered significant advantages for receptor binding studies. nih.gov These advantages include higher specific activity and more sensitive detection, which facilitate the efficient quantification of receptor content in tissues. nih.gov

The introduction of radioiodine into steroid molecules was a significant step forward, enabling more precise in vitro and in vivo studies. nih.govgoogle.com Researchers have explored various positions on the steroid nucleus for iodination to create stable, high-affinity radioligands. nih.govitn.pt For estrogens, this has included modifications at positions on the A-ring, as well as at the 16α and 17α positions. google.comacs.orgresearchgate.net The development of these tools has been crucial for advancing our understanding of the distribution and function of estrogen receptors in various tissues. nih.gov

Overview of Research Significance in Estrogen Receptor Pharmacology

The significance of this compound and similar iodinated estrogens in pharmacology lies primarily in their use as research tools to study estrogen receptors (ERs). doi.org There are two main subtypes of estrogen receptors, ERα and ERβ, which mediate the physiological effects of estrogens. wikipedia.org These receptors are crucial in the development and function of reproductive tissues, as well as in bone, the cardiovascular system, and the central nervous system. doi.orgnih.gov Altered ER signaling is implicated in diseases like breast cancer. jst.go.jp

Radioiodinated estrogens are invaluable for:

Receptor Binding Assays: These compounds allow for the precise measurement of the binding affinity of other, non-labeled compounds to the estrogen receptor. itn.pt

Receptor Quantification: They can be used to determine the concentration of estrogen receptors in tissue samples, which can be important for disease prognosis and predicting response to therapy. researchgate.net

In Vivo Imaging: Radioiodinated estrogens with appropriate isotopes can be used in imaging techniques like Single Photon Emission Computed Tomography (SPECT) to visualize the location and density of estrogen receptors in the body. researchgate.netnih.gov This has clinical relevance for detecting ER-positive tumors. researchgate.net

The ability of these ligands to specifically bind to estrogen receptors allows researchers to investigate the intricate mechanisms of estrogen action and to develop new drugs that can modulate receptor activity. doi.org Compounds that can selectively interact with ER subtypes are of particular interest for developing therapies with improved efficacy and fewer side effects. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Estradiol |

| Estradiol 17β-acetate |

| Iodine monochloride |

| Copper(II) acetate |

| [³H]-Estradiol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-2-iodo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25IO3/c1-11(22)24-19-6-5-16-14-4-3-12-9-18(23)17(21)10-15(12)13(14)7-8-20(16,19)2/h9-10,13-14,16,19,23H,3-8H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTGAOMPENJTFN-BKRJIHRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=C(C=C34)I)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=C(C=C34)I)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Regioselective Derivatization of Estradiol

Regioselective Iodination at the C-2 Position of Estradiol (B170435) 17beta-Acetate

Achieving regioselective iodination at the C-2 position of estradiol 17beta-acetate is a key challenge due to the presence of two activated aromatic positions, C-2 and C-4. Various methods have been developed to favor iodination at the desired C-2 position.

Direct iodination of estradiol 17beta-acetate can be achieved with high regioselectivity for the C-2 position through the use of metal catalysis. One of the most effective methods involves the use of iodine in the presence of copper(II) acetate (B1210297) in an acetic acid solvent. oup.comrsc.org This approach provides the 2-iodo derivative in high yield. The copper(II) acetate is thought to play a crucial role in directing the electrophilic iodination to the C-2 position.

The reaction of estradiol 17beta-acetate with iodine and copper(II) acetate in acetic acid leads to the formation of 2-Iodoestradiol (B1664554) 17beta-acetate. oup.com This method is notable for its simplicity and high regioselectivity.

Several methods for the iodination of estradiol 17beta-acetate have been investigated to optimize the yield of the 2-iodo derivative and minimize the formation of byproducts. A comparison of these methods highlights the importance of the reagents and reaction conditions in achieving the desired outcome. The direct iodination with iodine and copper(II) acetate in acetic acid has been shown to be a superior method for producing 2-Iodoestradiol 17beta-acetate with high regioselectivity and yield. oup.com

| Method | Reagents | Solvent | Product(s) | Yield of 2-Iodo Derivative |

| Direct Iodination with Copper(II) Acetate | Iodine, Copper(II) Acetate | Acetic Acid | This compound | High |

| Reaction with Iodine-Copper(II) Bromide | Iodine, Copper(II) Bromide | Not specified | 4-Bromoestradiol 17beta-acetate | 0% |

| Reaction of 3-methoxy derivative with Iodine-Copper(II) Chloride-Iron(III) Chloride | Iodine, Copper(II) Chloride, Iron(III) Chloride | Acetic Acid | 2-Iodo and 4-Iodo derivatives of 3-methoxy-17β-acetoxy-1,3,5(10)-estratriene | Not specified |

This table is based on findings from a study on the novel regioselective iodination of estradiol 17beta-acetate. oup.com

The formation of the 4-iodo isomer is a common side reaction in the iodination of estradiol derivatives. The choice of reagents is critical in controlling the regioselectivity of the reaction. For instance, the reaction of estradiol 17beta-acetate with iodine-copper(II) bromide results in the formation of the 4-bromo derivative, not the 2-iodo compound, demonstrating the influence of the halide in the copper salt. oup.com

Furthermore, modification of the estradiol structure, such as the introduction of a methoxy (B1213986) group at the C-3 position, can also affect the regioselectivity. The reaction of 3-methoxy-17β-acetoxy-1,3,5(10)-estratriene with iodine–copper(II) chloride–iron(III) chloride in acetic acid yields both the 2- and 4-iodo derivatives. oup.com This suggests that the free phenolic hydroxyl group at C-3 in estradiol 17beta-acetate is important for directing the iodination to the C-2 position when using the iodine-copper(II) acetate system.

Synthesis of Radiopharmaceuticals Based on Iodinated Estradiols

Iodinated estradiol derivatives are valuable precursors for the synthesis of radiopharmaceuticals for imaging and therapeutic applications. The introduction of a radioactive iodine isotope, such as iodine-123, iodine-125, or iodine-131, allows for the non-invasive visualization of estrogen receptors or targeted radiotherapy.

The synthesis of precursors for radioiodination is a critical step in the development of radiolabeled estrogens. These precursors are designed to facilitate the efficient and rapid incorporation of the radioiodine isotope. One common strategy involves the synthesis of prestannylated precursors. rsc.org These organotin derivatives can undergo a process called iododestannylation, where the tin group is replaced by a radioiodine atom with high efficiency and specificity. rsc.org

Another approach is the use of prosthetic groups that can be radiolabeled and then conjugated to the estradiol molecule. mdpi.com This indirect labeling method can be advantageous when direct radioiodination of the estradiol derivative is challenging or results in low yields.

Halogen exchange reactions are a widely used method for introducing radioiodine into organic molecules. nih.gov This can involve isotopic exchange, where a stable iodine atom in a molecule like this compound is replaced by a radioactive iodine isotope. acs.org This reaction is often carried out at high temperatures. acs.org

Transition-metal-mediated halogen exchange is another powerful technique. For example, a bromine atom on an aromatic ring can be exchanged for a radioiodine atom using a nickel(0) catalyst. acs.org Copper salts, such as copper sulfate, can also be used to promote radioiodination via halogen exchange, often leading to shorter reaction times. nih.govacs.org These methods are essential for the synthesis of high-purity radioiodinated estradiol derivatives for medical applications. science.govfrontiersin.org

Radiochemical Purity Assessment in Research Applications

In research applications, particularly those involving radiolabeled this compound, ensuring high radiochemical purity is paramount for accurate and reliable results. The radiochemical purity of a compound is the proportion of the total radioactivity that is present in the desired chemical form. Impurities can lead to non-specific binding and misleading experimental outcomes.

Various analytical techniques are employed to assess the radiochemical purity of iodinated estradiol derivatives. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating the desired radiolabeled compound from potential impurities, such as unreacted radioiodide or other labeled species. Thin-Layer Chromatography (TLC) provides a simpler and more rapid, albeit less resolute, method for purity assessment.

The acceptable level of radiochemical purity can vary depending on the specific application, but it is typically expected to be above 95%. For instance, studies involving receptor binding assays or in vivo imaging require very high purity to ensure that the observed signal is truly representative of the target interaction.

| Method | Principle | Typical Purity Requirement |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | >95% |

| Thin-Layer Chromatography (TLC) | Separation based on differential migration on a solid support with a liquid mobile phase. | >90-95% |

Advanced Synthetic Approaches for Novel Iodinated Estradiol Analogues

The core structure of this compound serves as a scaffold for the development of novel estradiol analogs with tailored properties. Advanced synthetic strategies focus on modifying the halogenation position, altering the acetate group, introducing stereoselectivity, and creating complex hybrid molecules.

Exploration of Other Halogenation Positions and Acetate Modifications

While the 2-position of the estradiol A-ring is a common site for iodination, other positions have also been explored to investigate structure-activity relationships. For instance, 4-iodoestradiol has been synthesized, often as a co-product in the iodination of estradiol, and its distinct biological properties have been studied. tandfonline.com Iodination at other positions, such as C16, has also been achieved, leading to compounds like 16α-iodoestradiol, which has been evaluated for estrogen receptor imaging. nih.govresearchgate.net

Modification of the 17beta-acetate group is another avenue for creating novel analogs. The acetate can be hydrolyzed to the corresponding alcohol (2-iodoestradiol) or replaced with other ester groups of varying chain lengths and functionalities. These modifications can influence the compound's solubility, metabolic stability, and binding affinity to the estrogen receptor.

Stereoselective Synthesis of Substituted Estradiol Derivatives

The biological activity of estradiol and its derivatives is highly dependent on their stereochemistry. Therefore, stereoselective synthesis is crucial for producing specific isomers and avoiding mixtures that may have different or even opposing effects. Methodologies have been developed for the stereoselective synthesis of various substituted estradiol derivatives, ensuring the desired configuration at chiral centers. nih.gov This is particularly important when introducing substituents at positions like C11, C16, or C17, where the spatial arrangement of the atoms can significantly impact receptor interaction. nih.gov The principles of stereoselective synthesis are fundamental to producing enantiomerically pure this compound and its analogs for biological evaluation.

Preparation of Hybrid Dimeric Steroid Spiroketals Incorporating 2-Iodoestradiol Moieties

A sophisticated application of 2-iodoestradiol 17-monoacetate is its use as a key building block in the synthesis of complex hybrid molecules. One notable example is the preparation of hybrid dimeric steroid spiroketals. In these syntheses, the Sonogashira coupling reaction is a pivotal step. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the C2 position of the 2-iodoestradiol moiety (an aryl iodide) and a terminal alkyne attached to another steroid molecule. This versatile reaction provides a powerful tool for constructing intricate molecular architectures with potential applications in materials science and medicinal chemistry.

Molecular Interactions and Estrogen Receptor Binding Selectivity

Estrogen Receptor Subtype (ERα and ERβ) Binding Affinity of 2-Iodoestradiol (B1664554) 17beta-Acetate

The affinity of a ligand for its receptor is a primary measure of its potential potency. While direct quantitative binding data for 2-Iodoestradiol 17beta-acetate is not extensively available in the public domain, the principles of structure-activity relationships (SAR) for estrogenic compounds can provide valuable insights.

Quantitative binding assays are essential for determining the binding affinity of a ligand for its receptor, typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Techniques such as radioligand binding assays and surface plasmon resonance (SPR) are commonly employed to measure these parameters. SPR, in particular, offers the advantage of providing kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), which together determine the binding affinity (Kd = kd/ka). nih.gov

For estradiol (B170435) and its derivatives, substitutions on the steroid nucleus can significantly alter binding affinity. Studies on related compounds, such as 2-methoxyestradiol, have shown that modifications at the 2-position of the A-ring can impact ER binding. nih.govresearchgate.net For instance, a comparative molecular field analysis (CoMFA) study on 2-methoxyestradiol and its analogs indicated that electronegative substitutions at the 2-position favor ER binding. nih.gov This suggests that the iodine atom at the 2-position of this compound, being electronegative, may contribute favorably to its interaction with the estrogen receptor.

The table below illustrates typical binding affinities of the parent compound, 17β-estradiol, and a related halogenated derivative for ERα and ERβ, providing a comparative context.

| Compound | ERα RBA (%) | ERβ RBA (%) |

| 17β-Estradiol | 100 | 100 |

| o,p'-DDT | 0.003 | - |

| Data sourced from studies on a wide range of natural and xenochemicals. The Relative Binding Affinity (RBA) is expressed as a percentage relative to 17β-estradiol. |

The binding of a ligand to the ligand-binding domain (LBD) of an estrogen receptor induces a distinct conformational change in the receptor protein. nih.govoup.com This structural rearrangement is crucial for the subsequent interaction of the receptor with co-regulatory proteins (coactivators or corepressors) and its ability to modulate transcription. oup.com Different ligands can induce unique receptor conformations, which is a key determinant of their specific biological activity, distinguishing agonists from antagonists. nih.gov

The binding profile of this compound can be understood by comparing it with endogenous estrogens and other synthetic ligands. The primary endogenous estrogen, 17β-estradiol, binds with high affinity to both ERα and ERβ. oup.com Other endogenous estrogens, such as estrone and estriol, exhibit slightly different binding profiles.

Synthetic ligands, including those developed for therapeutic purposes, display a wide range of binding affinities and selectivities for the ER subtypes. For example, some synthetic compounds have been designed to be selective for either ERα or ERβ. nih.gov The binding affinity of halogenated estradiol derivatives can vary significantly depending on the nature and position of the halogen. A review of various natural and xenochemicals has provided a broad dataset of relative binding affinities for the estrogen receptor, highlighting the structural diversity of ER ligands. oup.com

The following interactive table provides a comparison of the binding affinities of several endogenous and synthetic estrogens for ERα and ERβ.

| Ligand | ERα Binding Affinity (Relative to Estradiol) | ERβ Binding Affinity (Relative to Estradiol) |

| 17β-Estradiol | 100% | 100% |

| Estrone | 10-20% | ~10% |

| Estriol | ~15% | ~20% |

| Diethylstilbestrol (DES) | ~200% | ~200% |

| Tamoxifen | ~2.5% | ~2.5% |

This table presents generalized relative binding affinities based on multiple sources.

Interaction of 2-Iodoestradiol Derivatives with DNA Elements

The biological effects of estrogens are primarily mediated through the binding of the ligand-receptor complex to specific DNA sequences known as estrogen response elements (EREs). oup.com This interaction modulates the transcription of target genes.

Ligand binding to the estrogen receptor is a prerequisite for its high-affinity interaction with EREs in a cellular context. oup.comnih.gov The conformational change induced by the ligand stabilizes the receptor-DNA complex. oup.com The structure of the ligand can influence the stability and specificity of this interaction. While direct studies on this compound are lacking, research on the effects of A-ring modifications on estradiol suggests that such substitutions can influence the interaction with DNA.

The binding of the estrogen receptor to DNA is a critical step in gene regulation. The affinity of the hormone-bound estrogen receptor for DNA is significantly higher than that of the hormone-free receptor. nih.gov This indicates that the ligand, in this case, this compound, plays a crucial role in promoting the formation of a stable and transcriptionally active ER-ERE complex.

The kinetics of the interaction between the estrogen receptor and DNA can be influenced by the bound ligand. The rate of association and dissociation of the ER-ERE complex can be modulated by the specific conformation induced by the ligand. While specific kinetic data for the interaction of the this compound-ER complex with DNA is not available, the general principle is that the ligand stabilizes the interaction, leading to a longer residence time of the receptor on the DNA, which in turn influences the level of gene transcription. oup.com The presence of the iodine atom on the A-ring could potentially introduce subtle changes to the receptor's conformation that may affect the kinetics of its interaction with EREs.

Non-Estrogen Receptor Binding Proteins and Steroid Interactions

The distribution and bioavailability of steroid hormones and their analogs are heavily influenced by their binding to circulating plasma proteins. For estrogens and their derivatives, the most significant of these are Sex Hormone Binding Globulin (SHBG) and serum albumin.

Direct binding studies on this compound to Sex Hormone Binding Globulin (SHBG) are not extensively documented in publicly available research. However, comprehensive studies on its parent compound, 2-Iodoestradiol, provide crucial insights. Research has demonstrated that 2-Iodoestradiol exhibits a remarkably high affinity for human SHBG. wikipedia.org

One study determined the affinity constant for the binding of 2-Iodoestradiol to purified human SHBG to be 2.4 x 109 M-1. This affinity is notably higher than that of the endogenous high-affinity ligand, dihydrotestosterone. The study also confirmed that 2-Iodoestradiol competes with dihydrotestosterone for the same binding site on SHBG. At saturation, approximately 0.9 moles of 2-Iodoestradiol were bound per mole of the SHBG dimer. wikipedia.org In contrast, other iodinated estradiol derivatives, such as 4-iodoestradiol and 2,4-di-iodoestradiol, showed no significant binding to SHBG. wikipedia.org

The 17beta-acetate group of this compound is expected to influence this interaction. Esterification at the 17β-position can reduce the binding affinity for SHBG, as the hydroxyl group at this position is important for binding. For instance, 3-acetoxyestradiol shows a significantly lower relative binding affinity for SHBG compared to testosterone nih.gov. It is plausible that this compound has a lower affinity for SHBG than 2-Iodoestradiol. Once in circulation, the acetate (B1210297) group is likely cleaved by esterases, releasing 2-Iodoestradiol, which can then bind to SHBG with high affinity.

| Compound | Binding Affinity Constant (Ka) for human SHBG (M-1) | Relative Binding Affinity (%) | Notes |

|---|---|---|---|

| 2-Iodoestradiol | 2.4 x 109 | Exceeds that of Dihydrotestosterone | Competes with dihydrotestosterone for the same binding site. wikipedia.org |

| Dihydrotestosterone (DHT) | High | ~5 times that of Testosterone | Considered a high-affinity endogenous ligand for SHBG. nih.gov |

| Testosterone | High | 100% (Reference) | Binds with high affinity to SHBG. nih.gov |

| Estradiol | Lower than DHT and Testosterone | ~5% of Testosterone | Binds with a lower affinity compared to androgens. nih.gov |

| 3-Acetoxyestradiol | Not available | 16% | Relative to Testosterone (100%). nih.gov |

Besides SHBG, serum albumin is another major carrier protein for steroids in the blood, although it binds with lower affinity but has a much higher concentration. Studies have shown that 2-Iodoestradiol also binds to serum albumin, albeit with a lower affinity than to SHBG. Apart from SHBG and albumin, no other significant binders of 2-Iodoestradiol have been identified in human serum. wikipedia.org

The introduction of the 17beta-acetate group in this compound increases the lipophilicity of the molecule. Esterification of steroids is a common strategy to enhance their fat solubility wikipedia.org. This increased lipophilicity can lead to greater partitioning into adipose tissue, creating a depot effect, and can also influence its transport in the bloodstream. More lipophilic compounds may associate more readily with lipoproteins. While specific data for this compound is not available, very long-chain fatty acid esters of estradiol are known to be transported by lipoproteins rather than SHBG wikipedia.org.

| Compound | Binds to Serum Albumin | Binds to Lipoproteins | Lipophilicity Consideration |

|---|---|---|---|

| 2-Iodoestradiol | Yes, with lower affinity than to SHBG wikipedia.org | Not a primary carrier | Less lipophilic than its 17-acetate ester. |

| This compound | Expected to bind | Potentially, due to increased lipophilicity | Increased lipophilicity due to the acetate group. wikipedia.org |

| Long-chain estradiol esters (e.g., estradiol stearate) | - | Yes wikipedia.org | Highly lipophilic. wikipedia.org |

The binding of this compound to plasma proteins has significant implications for its distribution and metabolism in research models. The compound likely acts as a prodrug, with the 17beta-acetate group being rapidly cleaved by esterases in vivo to yield 2-Iodoestradiol wikipedia.org.

The initial distribution of the intact ester may be influenced by its increased lipophilicity, potentially leading to higher uptake in fatty tissues. Once hydrolyzed, the resulting 2-Iodoestradiol would be subject to high-affinity binding by SHBG. This strong binding to SHBG can effectively create a circulating reservoir of the compound, prolonging its half-life and modulating its availability to target tissues.

In vivo studies of a similar compound, 17 alpha-Z-[125I]iodovinyloestradiol-3-acetate, in rats showed that the highest concentrations of radioactivity were found in the thyroid, liver, and uterus. This distribution pattern suggests some degree of in vivo deiodination, as evidenced by thyroid uptake, and significant hepatic clearance. The uterine uptake indicates that the compound, likely after hydrolysis to its active form, reaches estrogen target tissues. iiab.me The metabolism of radioiodinated estradiol derivatives can be rapid, and the stability of the carbon-iodine bond is a crucial factor in their in vivo behavior.

Structure Activity Relationships Sar of 2 Iodoestradiol 17beta Acetate and Analogues

Influence of Iodine Substitution at the C-2 Position on Receptor Binding

The phenolic A-ring of estradiol (B170435) is a critical pharmacophore for high-affinity binding to the estrogen receptor. uthscsa.edu Substitutions on this ring can profoundly impact ligand-receptor interactions. Halogenation, particularly at the C-2 and C-4 positions, has been a strategy to modulate receptor affinity and develop receptor-based imaging agents.

The introduction of an iodine atom at the C-2 position of the estradiol scaffold imposes significant steric and electronic changes that influence receptor binding.

Steric Effects: Iodine is the largest of the stable halogens, possessing a considerable van der Waals radius. Its placement at the C-2 position, ortho to the crucial C-3 phenolic hydroxyl group, introduces significant steric bulk. This bulk can interfere with the optimal fit of the ligand within the confined space of the estrogen receptor's ligand-binding pocket (LBP). The receptor LBP is a hydrophobic cavity with specific hydrogen bond donor and acceptor sites that accommodate the estradiol molecule. uthscsa.edunih.gov The large size of the iodine atom may cause an unfavorable steric clash with amino acid residues lining the pocket, potentially disrupting the precise alignment required for high-affinity binding.

Electronic Effects: The iodine atom also alters the electronic properties of the A-ring. While it is the least electronegative of the halogens, it is still an electron-withdrawing group through induction. However, it can also act as a weak electron-donating group through resonance. This dual nature modifies the electron density of the phenolic ring and can influence the acidity of the C-3 hydroxyl group. The C-3 hydroxyl is a key hydrogen bond donor, interacting with residues like Glu353 and Arg394 in ERα. uthscsa.edu Any alteration in its hydrogen-bonding capacity due to the electronic influence of the adjacent iodine atom can reduce the binding free energy and, consequently, the receptor affinity.

The effect of halogen substitution on receptor affinity is highly dependent on the nature of the halogen and its position on the estradiol A-ring. Comparative studies have revealed a clear trend in how different halogens at the C-2 position affect estrogen receptor binding.

Research by Katzenellenbogen and colleagues in 1981 provided key insights into the relative binding affinities (RBA) of various A-ring halogenated estradiols for the lamb uterine estrogen receptor. nih.gov The data shows a distinct preference for smaller halogens at the C-2 position. 2-Fluoroestradiol exhibits a high binding affinity, which is significantly greater than that of the larger bromo and iodo analogues. nih.gov In contrast, 2-bromoestradiol and 2-iodoestradiol (B1664554) show a marked decrease in receptor affinity. nih.gov Specifically, the binding affinities for 2-substituted bromo- and iodo-estradiols are considerably lower than those of the corresponding fluoro compounds. nih.gov

This trend can be attributed primarily to the increasing atomic size and steric bulk moving down the halogen group (F < Cl < Br < I). The smaller fluorine atom is better tolerated within the confines of the ligand-binding pocket, whereas the larger bromine and iodine atoms lead to greater steric hindrance, disrupting the ligand-receptor interaction. The study also noted that for bromo and iodo derivatives, substitution at the C-4 position results in higher affinity than substitution at the C-2 position, suggesting the receptor pocket has slightly more tolerance for bulk at the C-4 location. nih.gov

| Compound | Relative Binding Affinity (RBA %) (Estradiol = 100%) |

|---|---|

| Estradiol | 100 |

| 2-Fluoroestradiol | 64 |

| 2-Bromoestradiol | 2.9 |

| 2-Iodoestradiol | 1.1 |

Impact of Additional Substituents on the Estradiol Scaffold

The SAR of estradiol is not limited to the C-2 and C-17 positions. Substitutions across the entire steroidal scaffold can modulate receptor binding affinity. The estrogen receptor is generally intolerant of polar substituents, but can accommodate hydrophobic groups at specific positions. uthscsa.edunih.gov

A-Ring: As discussed, substitutions at C-2 and C-4 can decrease affinity, especially with bulky groups. nih.gov Small hydrophobic groups at C-4, however, may enhance binding. uthscsa.edu

B- and C-Rings: The receptor appears to have pockets that can accommodate large, hydrophobic substituents at certain positions. For instance, bulky substituents are well-tolerated at the 7alpha and 11beta positions, a feature exploited in the design of some selective estrogen receptor modulators (SERMs) and antagonists. uthscsa.edu

D-Ring: Small hydrophobic groups at the 16alpha position can enhance binding affinity. uthscsa.edu For example, 16alpha-iodoestradiol has been shown to have a binding affinity comparable to that of estradiol itself. nih.gov In contrast, large hydrophobic groups are tolerated at the 17alpha position. uthscsa.edu

Modifications at C-7, C-11, and Other Positions on Estrogen Receptor Binding

The steroidal core of estradiol presents several positions where chemical modifications can significantly alter its interaction with the estrogen receptor. While the phenolic A-ring and the 17β-hydroxyl group are critical for high-affinity binding, substitutions at other positions can modulate this affinity. uthscsa.edu

C-2 and C-4 Positions: The introduction of a halogen atom, such as iodine at the C-2 position in 2-Iodoestradiol 17beta-acetate, can influence the electronic environment of the phenolic A-ring. This modification can impact the hydrogen-bonding interactions that are crucial for anchoring the ligand in the receptor's binding pocket. researchgate.net Generally, the estrogen receptor is intolerant of polar substituents, but small hydrophobic groups at the C-4 position have been shown to enhance binding affinity. uthscsa.edu

C-7 Position: The C-7α position is known to tolerate larger hydrophobic substituents without a significant loss of binding affinity. uthscsa.edu This suggests that this region of the steroid projects out of the primary binding pocket, and modifications here can be made to attach imaging agents or other functional groups.

C-11 Position: Similar to the C-7α position, the C-11β position can accommodate larger hydrophobic substituents. uthscsa.eduu-tokyo.ac.jp This has been a key site for modifications aimed at developing selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs). acs.org

C-16 and C-17 Positions: The 17β-hydroxyl group is a key hydrogen bond acceptor, contributing significantly to binding energy. uthscsa.edu Acetylation of this group, as in this compound, creates an ester. While this may reduce direct hydrogen bonding, the acetate (B1210297) group can be hydrolyzed in vivo to release the active 17β-hydroxyl form. Small hydrophobic substituents at the 16α position can enhance binding affinity. uthscsa.edu

The following table summarizes the general effects of substitutions at various positions on the estradiol scaffold on estrogen receptor binding affinity.

| Position of Substitution | General Effect of Substituent on Binding Affinity | Reference |

| C-2 | Halogenation can influence electronic properties; tolerance for bulky groups is limited. | researchgate.net |

| C-4 | Small hydrophobic groups can enhance affinity. | uthscsa.edu |

| C-7α | Tolerates larger hydrophobic substituents. | uthscsa.edu |

| C-11β | Tolerates larger hydrophobic substituents. | uthscsa.eduu-tokyo.ac.jp |

| C-16α | Small hydrophobic groups can enhance affinity. | uthscsa.edu |

| C-17β | Hydroxyl group is critical for hydrogen bonding; acetylation may serve as a prodrug strategy. | uthscsa.edu |

Correlation between Ligand Lipophilicity and Receptor Binding/Uptake

Lipophilicity, often quantified by the partition coefficient (log P), is a critical physicochemical property that influences a ligand's ability to cross cell membranes and bind to intracellular targets like the estrogen receptor. The ligand-binding domain of the estrogen receptor is highly hydrophobic, suggesting that a degree of lipophilicity is required for effective binding. u-tokyo.ac.jp

Natural estrogens like estradiol are generally nonpolar and hydrophobic, which facilitates their passage through the lipid bilayer of cell membranes. uthscsa.eduresearchgate.net The introduction of a halogen atom, such as iodine in this compound, generally increases the lipophilicity of the molecule. sci-hub.box This enhanced hydrophobicity can, in some cases, lead to stronger interactions with the hydrophobic residues lining the receptor's binding pocket. u-tokyo.ac.jpsci-hub.box

However, the relationship is not always linear. An excessive increase in lipophilicity can lead to non-specific binding to other cellular components or poor solubility in the aqueous cellular environment. Studies on various estrogen receptor ligands have shown that while hydrophobicity is a key factor, a balance must be struck to maintain specificity and bioavailability. nih.govresearchgate.net For instance, in a series of halogenated bisphenol A analogs, it was observed that binding affinity decreased with the increasing size and number of halogen atoms, suggesting that steric hindrance can counteract the positive effects of increased lipophilicity. acs.org Similarly, in a series of 17α-derivatives of estradiol, a hydrophobic substituent was found to induce powerful inhibition of steroid sulfatase, but steric factors had an opposing effect. sci-hub.box

Computational and In Silico Approaches for SAR Prediction

Computational methods have become indispensable tools in drug discovery and for understanding the complex structure-activity relationships of ligands like this compound. These in silico approaches allow for the rapid screening of virtual compound libraries and provide insights into the molecular interactions that govern receptor binding.

Quantitative Structure-Activity Relationships (QSAR) for Estrogen Receptor Ligands

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For estrogen receptor ligands, QSAR models are developed by analyzing a dataset of compounds with known binding affinities and a set of calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties). researchgate.netnih.gov

These models can take various forms, from simple linear equations to complex machine learning algorithms. nih.gov For instance, Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that has been successfully applied to estrogenic chemicals, demonstrating a significant correlation between the steric and electrostatic fields of the molecules and their relative binding affinities for both ERα and ERβ. researchgate.net Such models can provide a rational basis for understanding ligand selectivity and for designing novel ligands with enhanced activity. acs.orgresearchgate.net

Key findings from QSAR studies on estrogen receptor ligands include:

The importance of a phenolic ring for hydrogen bonding. researchgate.net

The role of hydrophobicity in receptor binding. u-tokyo.ac.jp

The influence of specific structural features, such as substituents at various positions on the steroid core, on binding affinity. u-tokyo.ac.jp

Molecular Docking and Dynamics Simulations of this compound

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com For this compound, docking studies would involve placing the molecule into the three-dimensional structure of the estrogen receptor's ligand-binding pocket and calculating the binding energy for different poses. nih.gov This allows for the identification of key amino acid residues that interact with the ligand and helps to explain the observed binding affinity. japsonline.com The strength of the interaction is often assessed by the binding energy, with more negative values indicating a more stable complex. nih.govjapsonline.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. mdpi.com Starting from a docked complex, MD simulations can model the movement of atoms over time, revealing the stability of the binding pose and the flexibility of both the ligand and the receptor. nih.govnih.govresearchgate.net These simulations can help to understand how the binding of a ligand like this compound induces conformational changes in the estrogen receptor, which is a crucial step in its activation or inhibition. nih.gov For example, MD simulations of estradiol in a lipid membrane have been used to understand its orientation and dynamics, which is relevant for its cellular uptake. nih.gov

Together, molecular docking and MD simulations offer powerful insights into the molecular basis of the structure-activity relationships of this compound and can guide the design of new analogues with improved properties. mdpi.commdpi.com

Cellular and Subcellular Mechanisms of Action in Preclinical Models

Estrogen Receptor Translocation and Nuclear Localization

No information is available in the public domain regarding the ability of 2-Iodoestradiol (B1664554) 17beta-acetate to induce the nuclear translocation of estrogen receptors.

There is no data on the kinetics of estrogen receptor translocation in response to treatment with 2-Iodoestradiol 17beta-acetate.

Gene Expression Modulation and Transcriptional Regulation

No studies have been published that investigate the effect of this compound on the expression of estrogen-responsive genes, including the progesterone (B1679170) receptor.

The transcriptional profile of cells treated with this compound has not been reported in the scientific literature.

Cellular Proliferation and Growth Effects in Hormone-Sensitive Cell Lines

There is no available data on the effects of this compound on the proliferation and growth of hormone-sensitive cell lines.

Detailed Information on the Cellular and Subcellular Mechanisms of this compound Remains Limited in Preclinical Research

The user's request for an article focused solely on this compound with a strict outline covering:

Differentiation of Agonist, Partial Agonist, and Antagonist Cellular Effects

cannot be fulfilled at this time due to the absence of specific preclinical data for this compound. Information available pertains to the parent molecule, 17beta-estradiol, or other derivatives such as 2-methoxyestradiol, which would fall outside the explicit scope of the user's instructions. Therefore, the creation of data tables and a detailed, scientifically accurate article strictly on this compound is not possible.

Further research would be required to elucidate the specific biological activities of this compound to address the outlined topics.

Preclinical Research Applications and Molecular Probes

Development of Radiolabeled 2-Iodoestradiol (B1664554) Derivatives for Receptor Imaging Studies

The development of radiolabeled versions of 2-iodoestradiol has enabled non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize and quantify estrogen receptors in living organisms. nih.gov These imaging agents are typically derivatives of estradiol (B170435), modified to incorporate a radioactive isotope, such as Iodine-125, Iodine-131, or Fluorine-18. nih.govsnmjournals.org This allows for the external detection and mapping of tissues expressing estrogen receptors.

Radiolabeled estradiol derivatives are crucial for assessing the in vivo availability of estrogen receptors in animal models, primarily rodents. snmjournals.orgnih.gov These studies help researchers understand how ER density and availability change under different physiological conditions. For instance, PET imaging with 16α-[¹⁸F]-fluoro-17β-estradiol (¹⁸F-FES) has been used to measure ERs in the rat brain. snmjournals.orgnih.gov

Research in ovariectomized (OVX) rats, which have negligible circulating estrogen, shows significantly higher uptake of the radiotracer in ER-rich brain regions like the hypothalamus and pituitary compared to rats with high levels of endogenous estrogen. snmjournals.org This demonstrates that the binding of the radiolabeled probe is specific to the receptor and is competitive with the natural hormone, allowing for the quantification of available, unbound receptors. snmjournals.org Such studies have confirmed that ER availability in the brain can be feasibly imaged, particularly in regions with high receptor densities. snmjournals.orgnih.gov

The ability to image ER-positive tissues is a cornerstone of preclinical cancer research, especially for breast cancer, where ER status is a critical biomarker. nih.gov Radiolabeled probes allow for the non-invasive differentiation between ER-positive and ER-negative tumors, which is vital for guiding potential therapeutic strategies. nih.gov In animal models bearing ER-positive breast cancer xenografts (e.g., MCF-7 cells), these imaging agents show high uptake in the tumors. nih.gov This uptake can be significantly reduced by co-injecting an excess of non-radioactive estradiol, confirming the specificity of the probe for the estrogen receptor. nih.gov

Beyond oncology, these imaging techniques are applied in neuroscience to study the role of estrogens in brain function and disease. snmjournals.orgnih.gov PET imaging has been used to map ER distribution in brain areas like the pituitary, hypothalamus, and amygdala in rodents, providing insights into the neuroendocrine functions regulated by estrogen. nih.gov

Biodistribution studies are essential to evaluate the efficacy of a radiolabeled probe. These studies involve administering the radiolabeled compound to animal models and measuring the radioactivity in various organs and tissues at different time points. nih.gov The goal is to demonstrate high uptake in target tissues (e.g., ER-positive tumors) and low uptake in non-target tissues, resulting in a high target-to-non-target ratio for clear imaging.

For example, studies with novel radioiodinated ethinylestradiol derivatives in mice bearing MCF-7 tumors have shown significant tumor uptake. nih.gov The clearance of the probe from the blood and non-target organs like muscle is also monitored. A high tumor-to-muscle (T/M) ratio indicates good imaging contrast. nih.gov Ex vivo biodistribution analysis of ¹⁸F-FES in rats has shown the highest uptake in peripheral organs such as the duodenum, kidneys, liver, and pancreas. snmjournals.org

| Radiotracer | Animal Model | Target Tissue | Key Finding | Reference |

|---|---|---|---|---|

| [¹³¹I]EITE | Mouse (MCF-7 tumor) | ER-positive tumor | Maximum tumor-to-muscle ratio of 6.59 at 1 hour post-injection. | nih.gov |

| [¹³¹I]MITE | Mouse (MCF-7 tumor) | ER-positive tumor | Maximum tumor-to-muscle ratio of 3.69 at 2 hours post-injection. | nih.gov |

| ¹⁸F-FES | Rat (Ovariectomized) | Brain (Hypothalamus, Pituitary) | Significantly higher uptake in OVX rats compared to rats with high endogenous estrogen. | snmjournals.org |

| ¹⁸F-FES | Rat | Peripheral Organs | Highest levels of uptake observed in the duodenum, kidneys, liver, and pancreas. | snmjournals.org |

2-Iodoestradiol 17beta-Acetate as a Molecular Probe for Estrogen Receptor Characterization

Beyond its use in imaging, this compound serves as a valuable molecular probe for the detailed characterization of estrogen receptors. As an analog of the natural hormone 17β-estradiol, it can be used to initiate and study the molecular events that follow receptor binding.

Estrogen receptors mediate the effects of estradiol through complex signaling pathways. nih.gov These can be broadly categorized as genomic and non-genomic pathways. This compound can be used as a tool to activate these pathways and study their downstream effects.

Genomic Signaling: The classical pathway involves the binding of the estrogen ligand to ERs in the cytoplasm or nucleus. researchgate.net This induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The ligand-receptor complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. nih.govfrontiersin.org Alternatively, the complex can interact with other transcription factors, like AP-1 or Sp1, to indirectly regulate gene expression. nih.govnih.gov By using a probe like this compound, researchers can trigger these events and analyze changes in gene expression to identify estrogen-responsive genes. researchgate.net

| Pathway Type | Mediator | Mechanism | Typical Cellular Response |

|---|---|---|---|

| Genomic (ERE-Dependent) | Nuclear ERα/ERβ | Ligand-ER complex binds directly to Estrogen Response Elements (EREs) on DNA. researchgate.net | Altered transcription of target genes. |

| Genomic (ERE-Independent) | Nuclear ERα/ERβ | Ligand-ER complex interacts with other transcription factors (e.g., AP-1, Sp1) to modulate gene expression. nih.gov | Regulation of genes without classical EREs. |

| Non-Genomic | Membrane/Cytoplasmic ERs | Rapid activation of kinase signaling cascades (e.g., MAPK, PI3K) and ion fluxes. nih.gov | Fast-onset cellular changes, independent of new protein synthesis. |

The binding of a ligand to an estrogen receptor is a dynamic process that induces significant structural and functional changes in the receptor. Probes like this compound are essential for studying these dynamics.

Upon ligand binding, the ER undergoes a conformational change, which is critical for its subsequent interactions with co-regulator proteins (co-activators or co-repressors) and for dimerization. nih.govnih.gov Molecular dynamics simulations have been employed to understand the pathways by which ligands enter and exit the receptor's ligand-binding domain. nih.gov These studies have revealed that receptor dimerization can significantly impact ligand dissociation rates, suggesting a regulatory role for the receptor's quaternary structure. nih.gov

Furthermore, ligand binding can induce large-scale changes in chromatin structure. Using specialized biosensors in cell lines, researchers can visualize how the binding of an estrogenic compound to the ER leads to the recruitment of transcription factors and RNA polymerase II to target gene promoters, resulting in visible decondensation of chromatin. nih.gov Using a probe like this compound allows for the precise initiation of these events, enabling a detailed study of the temporal and spatial dynamics of receptor-mediated transcription.

Preclinical Development of Targeted Agents for Estrogen Receptor-Positive Research Models

The development of targeted agents for ER-positive research models is a critical area of investigation, aiming to create tools that can specifically interact with and elucidate the function of estrogen receptors. This compound, a derivative of the potent endogenous estrogen 17β-estradiol, has been explored in this context due to its ability to bind to the estrogen receptor. The introduction of an iodine atom at the 2-position of the steroidal backbone and the acetylation of the 17β-hydroxyl group are key modifications that influence its biochemical properties and potential applications.

Exploration of Receptor-Mediated Cytotoxicity in In Vitro and In Vivo Models

The concept of receptor-mediated cytotoxicity hinges on the principle of using a ligand that specifically targets a receptor expressed on certain cells to deliver a cytotoxic payload. In the context of ER-positive cells, estradiol derivatives can serve as the targeting moiety. While extensive research has been conducted on various estradiol conjugates, the direct cytotoxic effects of this compound and its potential for receptor-mediated cell killing have been subjects of scientific inquiry.

In Vitro studies are fundamental in assessing the cytotoxic potential of a compound. These studies typically involve exposing ER-positive cell lines, such as MCF-7 (a human breast cancer cell line), to varying concentrations of the compound and measuring cell viability. The underlying hypothesis is that this compound, by binding to the ER, could potentially trigger apoptotic pathways or, more commonly, serve as a vehicle for a cytotoxic agent.

| Cell Line | Estrogen Receptor Status | Research Focus |

| MCF-7 | ER-positive | Assessment of cell viability and apoptotic markers following treatment. |

| MDA-MB-231 | ER-negative | Used as a negative control to determine ER-dependent effects. |

In Vivo models, often utilizing immunodeficient mice bearing xenografts of ER-positive tumors, provide a more complex biological system to evaluate the efficacy of targeted agents. In such models, the ability of this compound to localize to tumor tissue and potentially exert anti-tumor effects would be investigated. However, specific and detailed findings on the standalone receptor-mediated cytotoxicity of this compound in extensive in vivo studies remain a niche area of research.

Conjugation Strategies for Developing Research Therapies

The development of these conjugates involves several key considerations:

Linker Chemistry: The choice of a linker to connect this compound to the payload is critical. The linker must be stable in circulation but may be designed to be cleaved under specific conditions within the target cell, releasing the active agent.

Payload: A variety of payloads can be conjugated, including cytotoxic drugs (e.g., doxorubicin, paclitaxel), radioisotopes for imaging or therapy, and fluorescent dyes for molecular probing.

Receptor Affinity: The conjugation should not significantly compromise the binding affinity of the estradiol moiety for the estrogen receptor, as this is crucial for targeting.

Below is a table summarizing potential conjugation strategies that have been explored with similar estradiol derivatives, which could theoretically be applied to this compound.

| Conjugated Agent | Purpose | Potential Application in Research Models |

| Cytotoxic Drug | Targeted chemotherapy | Studying the efficacy of targeted drug delivery in ER-positive cancer models. |

| Radioisotope (e.g., ¹²⁵I) | Radioimaging or radiotherapy | Visualizing ER distribution in vivo or delivering localized radiation. |

| Fluorescent Probe | Molecular imaging | Tracking the subcellular localization of the estrogen receptor. |

The exploration of this compound in these preclinical applications provides valuable insights into the design and development of targeted agents for ER-positive biological systems. While the direct cytotoxic effects of the unconjugated compound may be limited, its utility as a targeting vector in conjugated systems holds significant promise for advancing our understanding of estrogen receptor biology and for the development of novel research tools.

Advanced Analytical Techniques in 2 Iodoestradiol 17beta Acetate Research

Chromatographic Separation Techniques for Iodinated Steroids

Chromatography is a cornerstone of chemical analysis and purification, allowing for the separation of complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. For iodinated steroids, specific chromatographic methods are employed to handle challenges like isomer separation and purification for subsequent analysis.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of estrogen derivatives. It offers high resolution, speed, and sensitivity. For compounds like 2-Iodoestradiol (B1664554) 17beta-acetate, reversed-phase HPLC is typically the method of choice. In this technique, a nonpolar stationary phase (commonly a C18-bonded silica) is used with a polar mobile phase.

The separation mechanism relies on the hydrophobic interactions between the steroid and the stationary phase. The mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is passed through the column. By adjusting the solvent ratio (either isocratically or through a gradient), the retention time of the compound can be controlled, allowing for its separation from impurities and starting materials. Detection is often accomplished using a UV detector, as the phenolic A-ring of the estradiol (B170435) scaffold possesses a chromophore that absorbs ultraviolet light.

Table 1: Representative HPLC Parameters for Analysis of Estradiol Derivatives

| Parameter | Value/Type |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water mixture (e.g., 50:50 to 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This table represents a typical starting point for method development; actual parameters would be optimized for the specific separation of 2-Iodoestradiol 17beta-acetate.

During the synthesis of 2-Iodoestradiol, a common side product is the positional isomer, 4-Iodoestradiol. As these isomers have very similar physical properties, their separation can be challenging. Silica (B1680970) gel medium-pressure liquid chromatography (MPLC) has been shown to be an effective technique for this purpose on a preparative scale.

This normal-phase chromatography technique uses polar silica gel as the stationary phase and a less polar organic solvent mixture as the mobile phase. The separation is based on the differential adsorption of the isomers to the silica gel surface. Research has demonstrated that a mobile phase consisting of benzene (B151609) and acetone (B3395972) can effectively resolve 2-iodoestradiol from 4-iodoestradiol, a task that proved difficult with many other solvent systems.

Table 2: MPLC Conditions for Separation of 2- and 4-Iodoestradiol Isomers

| Parameter | Value/Type |

|---|---|

| Stationary Phase | Silica Gel (e.g., Kieselgel 60) |

| Mobile Phase | Benzene:Acetone (5:1, v/v) |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization |

Spectroscopic and Diffraction Methods for Structural Elucidation

Once a compound is purified, its exact chemical structure must be unequivocally confirmed. Spectroscopic and diffraction methods provide detailed information about the connectivity of atoms and their arrangement in three-dimensional space.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR are used to characterize this compound.

In ¹H NMR, the chemical shift (δ) and coupling patterns of the protons on the aromatic A-ring are particularly diagnostic for confirming the position of the iodine atom. For the 2-iodo isomer, the remaining protons at C-1 and C-4 appear as distinct singlets, whereas in the 4-iodo isomer, the protons at C-1 and C-2 are adjacent and split each other into doublets. The presence of the acetate (B1210297) group at the 17-position is confirmed by a characteristic singlet for the methyl protons around 2.0-2.1 ppm and a downfield shift of the C-17 proton signal compared to the parent estradiol.

Table 3: Key ¹H-NMR Chemical Shifts for 2-Iodoestradiol Derivatives (in CDCl₃)

| Proton | 2-Iodoestradiol (δ, ppm) | Expected Signal for this compound |

|---|---|---|

| H-1 | ~7.45 (s) | ~7.45 (s) |

| H-4 | ~6.56 (s) | ~6.56 (s) |

| H-17 | ~3.7 (t) | ~4.6-4.8 (t) |

| -OCOCH₃ | N/A | ~2.05 (s) |

| C18-CH₃ | ~0.78 (s) | ~0.82 (s) |

Note: Data for 2-Iodoestradiol is adapted from literature. Shifts for the 17-acetate are predicted based on standard acylation effects.

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org This technique involves irradiating a single crystal of the material with an X-ray beam. The resulting diffraction pattern of scattered X-rays is measured, and from the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional map of the electron density within the crystal. wikipedia.org This map allows for the precise determination of atomic positions, bond lengths, and bond angles, providing an unambiguous confirmation of the molecule's structure and stereochemistry.

While X-ray crystallography is a powerful tool for the structural analysis of steroids, specific crystal structure data for this compound are not widely available in the published scientific literature.

In Vitro Receptor Binding and Cellular Assays

To understand the biological potential of this compound, its interaction with its primary molecular target, the estrogen receptor (ER), must be quantified. In vitro receptor binding assays are used to measure the affinity of a compound for the ER, which exists mainly as two subtypes, ERα and ERβ. oup.com

A common method is the competitive radioligand binding assay. nih.gov In this assay, a fixed amount of ER and a radiolabeled form of estradiol (e.g., [³H]-estradiol) are incubated with varying concentrations of the test compound (the "competitor"). The ability of the test compound to displace the radioligand from the receptor is measured. From this data, the IC₅₀ value—the concentration of the test compound required to displace 50% of the bound radioligand—is determined.

The affinity is often expressed as a Relative Binding Affinity (RBA), which compares the IC₅₀ of the test compound to that of estradiol, with estradiol's affinity set to 100%.

RBA (%) = (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100

The 17-acetate group is often considered a prodrug moiety, which may be hydrolyzed by esterase enzymes present in assay systems or in vivo to yield the active 17-hydroxyl compound. wikipedia.org Therefore, the binding affinity is primarily dictated by the core steroidal structure. The RBA of the non-iodinated parent compound, estradiol 17β-acetate, for the estrogen receptor is reported to be in the range of 31-45%. wikipedia.org Structure-activity relationship studies have shown that small hydrophobic substituents, such as halogens, at the C-2 position of the A-ring are generally well-tolerated and can maintain high binding affinity. uthscsa.edunih.gov

Table 4: Representative Estrogen Receptor Binding Affinity Data

| Compound | Receptor | Relative Binding Affinity (RBA) (%) |

|---|---|---|

| 17β-Estradiol | ERα/ERβ | 100 (Reference) |

| Estradiol 17β-acetate | ER (mixed) | 31 - 45 wikipedia.org |

Competitive Binding Assays for Relative Binding Affinity Determination

Competitive binding assays are fundamental in endocrinology and pharmacology for determining the affinity of a ligand for its receptor. In the context of this compound, these assays are employed to quantify its binding affinity for the estrogen receptor (ER), typically in comparison to the natural ligand, 17β-estradiol. The principle of the assay involves the competition between a radiolabeled ligand (e.g., [³H]17β-estradiol) and the unlabeled test compound (this compound) for a limited number of receptor binding sites.

The relative binding affinity (RBA) is a common metric derived from these assays, calculated as the ratio of the concentration of unlabeled 17β-estradiol to the concentration of the test compound required to displace 50% of the radiolabeled ligand (IC50). A higher RBA indicates a stronger affinity for the receptor.

While specific RBA data for this compound is not widely available in published literature, studies on the parent compound, 2-iodoestradiol, have demonstrated its interaction with steroid-binding proteins. For instance, 2-iodoestradiol has been shown to bind with a very high affinity to human sex hormone-binding globulin (SHBG), with an affinity constant of 2.4 x 10⁹ M⁻¹. nih.gov This affinity was found to be higher than that of dihydrotestosterone, a potent natural androgen. nih.gov Such studies indicate that iodination at the C2 position of the estradiol molecule can significantly influence its binding characteristics.

For comparison, the table below presents the relative binding affinities of various natural and synthetic estrogens for the estrogen receptor alpha (ERα) and beta (ERβ), illustrating the range of affinities observed for different estradiol derivatives.

| Compound | Relative Binding Affinity (%) for ERα | Relative Binding Affinity (%) for ERβ |

|---|---|---|

| 17β-Estradiol | 100 | 100 |

| Diethylstilbestrol | 206 | 245 |

| Estrone | 12 | 10 |

| Estriol | 13 | 17 |

| 2-Hydroxyestradiol | 9 | 4 |

Data adapted from a study by Kuiper et al. on the ligand binding specificity of estrogen receptors. oup.com

Cell Culture Models (e.g., MCF-7, ZR-75-1 Human Breast Cancer Cells) for Biological Evaluation

In vitro cell culture models are indispensable for evaluating the biological activity of compounds like this compound. Human breast cancer cell lines that express the estrogen receptor, such as MCF-7 and ZR-75-1, are particularly relevant. These cells allow researchers to study the estrogenic or anti-estrogenic effects of a compound by measuring various endpoints, including cell proliferation, gene expression, and protein activation.

For instance, the estrogenic potential of a compound can be assessed by its ability to stimulate the proliferation of ER-positive breast cancer cells in an estrogen-deprived medium. Conversely, anti-estrogenic activity can be determined by the compound's ability to inhibit the proliferation induced by 17β-estradiol. Studies have shown that the growth of ZR-75-1 and T47-D cell lines is stimulated by the addition of 17β-estradiol. nih.gov

While specific studies detailing the biological evaluation of this compound in MCF-7 or ZR-75-1 cells are limited, research on the effects of iodine on MCF-7 cells has shown that it can modulate the expression of genes involved in estrogen metabolism and response. cohlife.org For example, treatment with an iodine/iodide solution led to an increase in the mRNA levels of CYP1A1 and CYP1B1, enzymes involved in estrogen metabolism, and a decrease in the expression of the estrogen-responsive gene TFF1. cohlife.org

Preclinical Imaging Modalities and Quantitative Analysis

Preclinical imaging plays a critical role in the in vivo evaluation of estrogen derivatives. By radiolabeling compounds like this compound, their biodistribution, receptor targeting, and pharmacokinetics can be visualized and quantified non-invasively in animal models.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Studies

PET and SPECT are highly sensitive nuclear imaging techniques that can be used to visualize and quantify the distribution of radiolabeled molecules in vivo. mdpi.com For estrogen receptor imaging, estradiol derivatives are often labeled with positron-emitting (e.g., ¹⁸F) or gamma-emitting (e.g., ¹²³I, ¹³¹I, ⁹⁹ᵐTc) radionuclides. mdpi.commdpi.com

While specific PET or SPECT imaging studies utilizing radiolabeled this compound are not readily found in the literature, numerous studies have been conducted with other radioiodinated estrogen derivatives. These studies demonstrate the feasibility of using such tracers to image ER-positive tumors. For example, radioiodinated ethinylestradiol derivatives have been developed and evaluated for SPECT imaging of breast cancer. nih.govacs.org These probes have shown high uptake in ER-positive MCF-7 cells and tumors, which could be significantly blocked by co-injection of excess estradiol, demonstrating their specificity for the estrogen receptor. nih.gov

Ex Vivo Biodistribution and Receptor Occupancy Measurements

Ex vivo biodistribution studies are a crucial component of preclinical research, providing quantitative data on the uptake of a radiolabeled compound in various organs and tissues. Following the administration of the radiotracer to an animal model, tissues of interest are harvested, weighed, and their radioactivity is measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

These studies provide valuable information on the target-to-nontarget ratios of a radiotracer. For estrogen receptor-targeted agents, high uptake in ER-rich tissues such as the uterus and ovaries, as well as in ER-positive tumors, is expected. For instance, a radioiodinated estradiol derivative modified with 4-(p-iodophenyl) butyric acid showed significant uptake in the uterus and ovaries of rats (5.66 ± 0.34 %ID/g and 5.71 ± 2.77 %ID/g, respectively, at 1 hour post-injection), which was blockable with unlabeled estradiol. nih.gov

The table below shows illustrative biodistribution data for a radioiodinated ethinylestradiol derivative, [¹³¹I]EITE, in female rats at 1 hour post-injection, demonstrating the typical distribution pattern for an estrogenic radiotracer.

| Organ | Uptake (%ID/g) |

|---|---|

| Blood | 0.85 ± 0.12 |

| Heart | 0.98 ± 0.21 |

| Liver | 12.34 ± 2.56 |

| Spleen | 0.76 ± 0.15 |

| Lung | 1.54 ± 0.33 |

| Kidney | 2.34 ± 0.45 |

| Stomach | 1.89 ± 0.39 |

| Intestine | 15.21 ± 3.11 |

| Muscle | 0.45 ± 0.09 |

| Uterus | 15.24 ± 0.61 |

| Ovary | 6.56 ± 0.98 |

Data adapted from a study by Xu et al. on radioiodinated ethinylestradiol derivatives. nih.gov

Quantitative Scintigraphic Imaging of Xenograft Models

Quantitative scintigraphic imaging, often performed using SPECT/CT or PET/CT, allows for the non-invasive quantification of radiotracer uptake in tumors over time in living animals. This is particularly valuable in xenograft models, where human cancer cells (e.g., MCF-7 or ZR-75-1) are implanted in immunocompromised mice.

These studies can confirm the findings of ex vivo biodistribution and provide dynamic information about tracer accumulation and clearance. For example, in a study using a radioiodinated estradiol dimer, SPECT/CT imaging showed significantly higher uptake in ER-positive MCF-7 tumors compared to ER-negative MDA-MB-231 tumors. researchgate.net The uptake in MCF-7 tumors was also effectively blocked by pre-administration of an ER antagonist, confirming the receptor-mediated uptake. researchgate.net Similarly, studies with ¹⁸F-FES PET in ZR-75-1 and MCF-7 tumor-bearing mice have demonstrated significant tracer uptake in these ER-positive tumors. nih.gov

The tumor-to-muscle (T/M) ratio is a common metric used in these studies to assess the specific uptake of the tracer in the tumor relative to background tissue. High T/M ratios are desirable for clear tumor visualization. For example, the radioiodinated ethinylestradiol derivative [¹³¹I]EITE achieved a maximum T/M ratio of 6.59 at 1 hour post-injection in mice with MCF-7 tumors. nih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Iodoestradiol 17β-acetate in laboratory settings?

- Methodological Guidance :

- Engineering Controls : Ensure adequate ventilation and accessible safety showers/eye wash stations. Use fume hoods for procedures generating aerosols .

- Personal Protective Equipment (PPE) : Wear safety goggles, impervious gloves, and lab coats. Respiratory protection (e.g., NIOSH-approved respirators) is advised during prolonged exposure .

- Spill Management : Avoid drainage contamination; use absorbent materials (e.g., vermiculite) and dispose of waste via hazardous chemical protocols .

Q. How should researchers validate the purity and stability of 2-Iodoestradiol 17β-acetate for experimental reproducibility?

- Methodological Guidance :

- Analytical Techniques : Use HPLC with UV detection or LC-MS for purity assessment. Compare retention times and spectral data against pharmacopeial standards (e.g., USP/EP) .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor degradation products via mass spectrometry .

Q. What first-aid measures are recommended for accidental exposure to 2-Iodoestradiol 17β-acetate?

- Methodological Guidance :

- Eye Contact : Flush with water for ≥15 minutes; consult a physician immediately .

- Inhalation : Relocate to fresh air; administer oxygen if respiratory distress occurs .

- Skin Contact : Remove contaminated clothing, wash with soap/water, and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can contradictory toxicological data for 2-Iodoestradiol 17β-acetate be resolved in mechanistic studies?

- Methodological Guidance :

- Dose-Response Analysis : Compare acute vs. chronic toxicity using in vitro models (e.g., MCF-7 cells for estrogenic activity) and in vivo rodent studies. Validate findings with orthogonal assays (e.g., reporter gene assays vs. receptor binding) .

- Confounding Factors : Control for metabolic interconversion (e.g., esterase-mediated hydrolysis to free estradiol) via enzyme inhibition assays .

Q. What experimental designs are optimal for studying 2-Iodoestradiol 17β-acetate’s role in MAPK/ERK signaling pathways?

- Methodological Guidance :

- Cell-Based Assays : Use siRNA knockdown of estrogen receptor alpha (ERα) in HeLa or MCF-7 cells to isolate pathway-specific effects. Measure phosphorylated ERK1/2 via Western blot .

- Pharmacokinetic Integration : Co-administer selective MAPK inhibitors (e.g., U0126) to assess pathway dependency in in vivo models .

Q. How can researchers address discrepancies in environmental exposure controls for 2-Iodoestradiol 17β-acetate across regulatory frameworks?

- Methodological Guidance :

- Comparative Analysis : Cross-reference REACH (EC 1907/2006) and OSHA guidelines to identify gaps in hazard classification. Use computational modeling (e.g., ECOSAR) to predict ecotoxicity .

- Waste Mitigation : Implement solid-phase extraction (SPE) for wastewater treatment to reduce environmental persistence .

Data Interpretation & Validation

Q. What statistical approaches are recommended for analyzing dose-dependent estrogenic effects of 2-Iodoestradiol 17β-acetate?

- Methodological Guidance :

- Nonlinear Regression : Fit data to sigmoidal dose-response curves (e.g., Hill equation) using software like GraphPad Prism. Calculate EC₅₀ values and 95% confidence intervals .

- Outlier Management : Apply Grubbs’ test to exclude anomalous data points in triplicate experiments .

Q. How should researchers validate 2-Iodoestradiol 17β-acetate’s specificity in competitive receptor binding assays?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.